Serratamolide A: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens
Serratamolide A: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratamolide A, also known as serrawettin W1, is a cyclic depsipeptide produced by the bacterium Serratia marcescens. This secondary metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, hemolytic, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of serratamolide A. It details the experimental protocols for its extraction and purification and presents key analytical data for its structural elucidation. Furthermore, this document summarizes the quantitative data regarding its biological activities and illustrates the key experimental and biosynthetic pathways.
Discovery and Biological Significance
Serratamolide A was first identified as a metabolic product of Serratia marcescens.[1] It is a member of the serratamolide family of cyclic depsipeptides, which are characterized by a 14-membered ring structure. The biosynthesis of serratamolide A is orchestrated by a non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[1] This compound plays a role in the swarming motility of S. marcescens and has been identified as a virulence factor due to its hemolytic and cytotoxic activities.[1][2] Its broad-spectrum antimicrobial and anticancer properties make it a molecule of interest for drug development.[1][3]
Physicochemical Properties of Serratamolide A
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₆N₂O₈ | [4] |
| Molecular Weight | 514.7 g/mol | [4] |
| IUPAC Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [4] |
| Class | Cyclodepsipeptide | [4] |
Experimental Protocols
Cultivation of Serratia marcescens
A detailed protocol for the cultivation of Serratia marcescens for the production of serratamolide A is outlined below.
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Bacterial Strain: Serratia marcescens (strains known to produce serratamolide A, often identified by the presence of the swrW gene).
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Media: Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl).
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Inoculation: Inoculate 100 mL of LB broth with a single colony of S. marcescens.
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Incubation: Incubate the culture at 30°C for 24-48 hours with shaking at 210 RPM.[5] Optimal pigment and secondary metabolite production is often observed at temperatures below 37°C.[5]
Extraction of Serratamolide A
The following protocol details the extraction of serratamolide A from the culture supernatant.
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Centrifugation: Following incubation, centrifuge the bacterial culture at 10,000 rpm for 10 minutes to pellet the cells.
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Supernatant Collection: Carefully decant the supernatant, which contains the secreted serratamolide A.
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Solvent Extraction: Perform a liquid-liquid extraction on the supernatant. Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction twice with fresh ethyl acetate.[1]
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Evaporation: Combine the organic layers and evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.
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Resuspension: Dissolve the dried crude extract in methanol for further purification and analysis.[1]
Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is employed to purify serratamolide A from the crude extract.
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Column: A C18 reversed-phase preparative HPLC column is typically used.
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Mobile Phase:
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Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Solvent B: Acetonitrile with 0.1% TFA
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-
Gradient: A linear gradient from a lower to a higher concentration of Solvent B is used for elution. A representative gradient is as follows:
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0-5 min: 20% B
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5-35 min: 20-100% B
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35-40 min: 100% B
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Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
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Detection: UV detection at 210-220 nm.
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Fraction Collection: Collect fractions corresponding to the peak of serratamolide A.
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Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
Structural Characterization
The structure of the purified serratamolide A is confirmed using the following analytical techniques.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the elemental composition of serratamolide A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (MeOD).
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Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed for complete structural elucidation.
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Representative ¹H NMR Chemical Shifts (in CDCl₃): The spectrum will show characteristic signals for the fatty acid chains (alkylic protons in the 0.8-1.6 ppm range), α-protons of the amino acids, and protons adjacent to the ester and amide functionalities.
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Representative ¹³C NMR Chemical Shifts (in CDCl₃): The spectrum will display signals for the carbonyl carbons of the ester and amide groups (~170-175 ppm), carbons of the fatty acid chains, and the α and β carbons of the serine and β-hydroxy acid residues.
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Quantitative Data
Biological Activity of Serratamolide A
The following tables summarize the reported biological activities of serratamolide A.
Table 1: Cytotoxic Activity of Serratamolide A
| Cell Line | Concentration | % Cytotoxicity | Reference |
| A549 (Human Lung Carcinoma) | 50 µg/mL | 88.0 ± 2.5% | [7] |
| HCLE (Human Corneal Limbal Epithelial) | 50 µg/mL | 95.4 ± 4.0% | [7] |
Table 2: Hemolytic Activity of Serratamolide A
| Erythrocyte Source | Concentration | Observation | Reference |
| Sheep Red Blood Cells | 1 mg/mL | Zone of hemolysis | [8] |
| Murine Red Blood Cells | 20.8 µg/mL | Complete lysis in <10 seconds | [7] |
Table 3: Antimicrobial Activity of Serratamolide A
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | 25 | [3] |
| Mycobacterium diernhoferi | 25 | [3] |
| Mycobacterium avium | 25 | [3] |
| Staphylococcus aureus | 6.25-50 | [3] |
| Bacillus subtilis | 6.25-50 | [3] |
| Micrococcus luteus | 6.25-50 | [3] |
| Trichophyton spp. | 6.25-50 | [3] |
| MRSA | 6.25-50 | [3] |
Visualizations
Experimental Workflow for Serratamolide A Isolation and Purification
Caption: Experimental workflow for the isolation and purification of serratamolide A.
Biosynthesis and Regulation of Serratamolide A
Caption: Simplified overview of the regulation and biosynthesis of serratamolide A.
Conclusion
Serratamolide A remains a compelling natural product with significant potential in various biomedical applications. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, characterize, and further investigate this promising molecule. Future studies will likely focus on optimizing its production, elucidating its precise mechanisms of action, and exploring its therapeutic potential in preclinical and clinical settings.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serratamolide A | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
